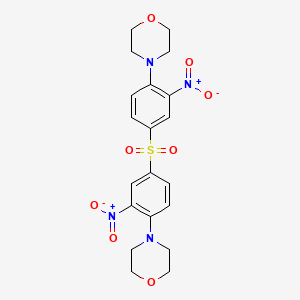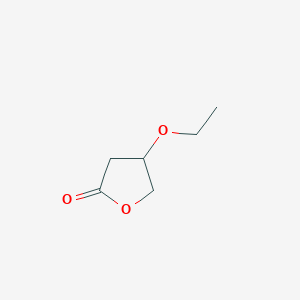![molecular formula C16H26N4OS B14707988 [6-(Decylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14196-97-5](/img/structure/B14707988.png)
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol: is an organic compound that belongs to the class of purine derivatives. This compound features a purine ring system substituted with a decylsulfanyl group at the 6-position and a methanol group at the 9-position. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Decylsulfanyl)-9h-purin-9-yl]methanol can be achieved through a multi-step process involving the following key steps:
Formation of the Purine Ring: The purine ring can be synthesized using a condensation reaction between formamide and a suitable amine derivative.
Introduction of the Decylsulfanyl Group: The decylsulfanyl group can be introduced via a nucleophilic substitution reaction using a decylthiol and a suitable leaving group on the purine ring.
Attachment of the Methanol Group: The methanol group can be attached through a hydroxymethylation reaction, where formaldehyde is used as the source of the methanol group.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include:
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the decylsulfanyl group to a decyl group.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Decyl Derivatives: Formed from reduction reactions.
Substituted Purines: Formed from substitution reactions.
Applications De Recherche Scientifique
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [6-(Decylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Gene Expression: Affecting the expression of specific genes involved in biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[6-(Octylsulfanyl)-9h-purin-9-yl]methanol: Similar structure with an octylsulfanyl group instead of a decylsulfanyl group.
[6-(Dodecylsulfanyl)-9h-purin-9-yl]methanol: Similar structure with a dodecylsulfanyl group instead of a decylsulfanyl group.
[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol: Similar structure with a hexylsulfanyl group instead of a decylsulfanyl group.
Uniqueness
The uniqueness of [6-(Decylsulfanyl)-9h-purin-9-yl]methanol lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The length of the decylsulfanyl group can influence the compound’s lipophilicity, membrane permeability, and interaction with molecular targets.
Propriétés
Numéro CAS |
14196-97-5 |
|---|---|
Formule moléculaire |
C16H26N4OS |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(6-decylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C16H26N4OS/c1-2-3-4-5-6-7-8-9-10-22-16-14-15(17-11-18-16)20(13-21)12-19-14/h11-12,21H,2-10,13H2,1H3 |
Clé InChI |
SMVQEUVHAWCDDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCSC1=NC=NC2=C1N=CN2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


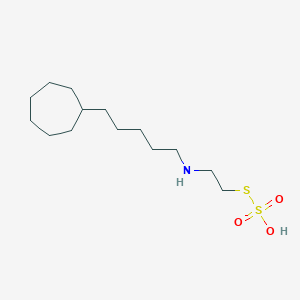
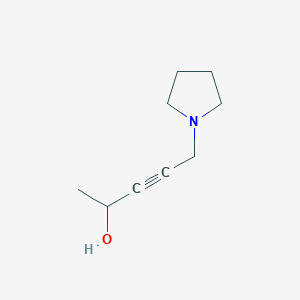
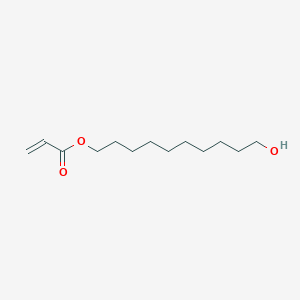
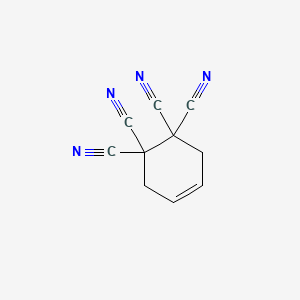

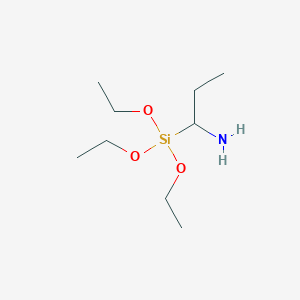
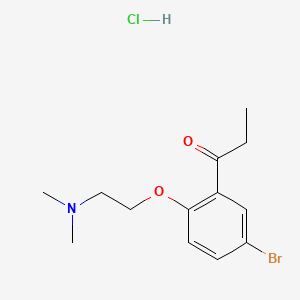
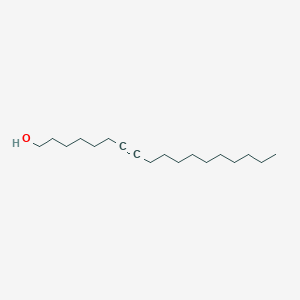
![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
